

Spectroscopic data for 5-Iodo-1-methyl-1H-1,2,3-triazole

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Compound of Interest

Compound Name: 5-Iodo-1-methyl-1H-1,2,3-triazole

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Iodo-1-methyl-1H-1,2,3-triazole**

Foreword: The Synthetic and Spectroscopic Imperative

For researchers, scientists, and professionals in drug development, the 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, often serving as a bioisostere for amide bonds.

[1] The introduction of an iodine atom at the 5-position, as in **5-Iodo-1-methyl-1H-1,2,3-triazole**, creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making it a valuable building block.[1][2]

This guide provides a comprehensive technical overview of the spectroscopic characterization of **5-Iodo-1-methyl-1H-1,2,3-triazole**. While direct, consolidated experimental data for this specific molecule is not extensively published, this document outlines the expected spectral features and the rigorous methodologies required for their validation. By synthesizing data from structurally analogous compounds and first principles of spectroscopy, we present a self-validating workflow that ensures scientific integrity from synthesis to final characterization.

The Synthetic Pathway: A Foundation for Analysis

The structural confirmation of any compound begins with a robust and well-understood synthetic protocol. The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is reliably achieved

through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), followed by iodination.^{[3][4]} For the target molecule, **5-Iodo-1-methyl-1H-1,2,3-triazole**, a plausible and efficient route involves the reaction of methyl azide with an iodoalkyne.

Experimental Protocol: Synthesis of 5-Iodo-1-methyl-1H-1,2,3-triazole

This protocol is adapted from established methods for the synthesis of related 5-iodo-1,2,3-triazoles.^[5]

Step 1: Preparation of Methyl Azide Solution

- Dissolve sodium azide in water.
- Add methyl iodide to the solution.
- Causality: This reaction generates methyl azide in situ. Due to its volatile and potentially explosive nature, it is typically used directly in solution without isolation.

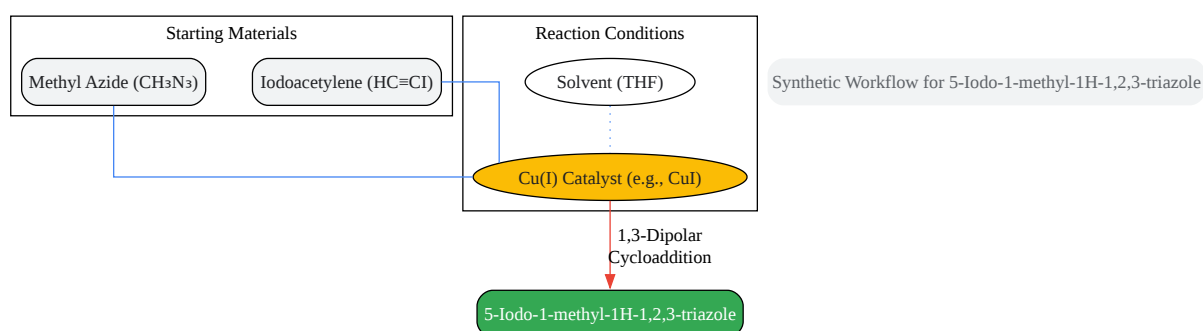
Step 2: 1,3-Dipolar Cycloaddition

- To a solution of iodoacetylene in a suitable solvent like THF, add the prepared methyl azide solution.
- Introduce a copper(I) catalyst, such as copper(I) iodide (CuI), to the reaction mixture.^[5]
- Stir the reaction at room temperature until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting materials.^[5]
- Causality: The copper(I) catalyst is essential for mediating the cycloaddition between the azide and the alkyne, ensuring the regioselective formation of the 1,4-disubstituted triazole ring.^{[3][4]}

Step 3: Work-up and Purification

- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the pure **5-Iodo-1-methyl-1H-1,2,3-triazole**.



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Caption: Synthetic Workflow for **5-Iodo-1-methyl-1H-1,2,3-triazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For **5-Iodo-1-methyl-1H-1,2,3-triazole**, both ^1H and ^{13}C NMR are required for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).

- Instrumentation: Record spectra on a 400 MHz (or higher) NMR spectrometer.^{[5][6]}
- Data Acquisition: Acquire ^1H NMR, ^{13}C NMR, and consider 2D experiments like HSQC and HMBC for definitive assignments.

Predicted ^1H NMR Spectrum

The structure of **5-Iodo-1-methyl-1H-1,2,3-triazole** contains two distinct proton environments: the methyl group protons and the triazole ring proton.

Table 1: Predicted ^1H NMR Data (400 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.8 - 8.0	Singlet	1H	C4-H	The proton on a 1,2,3-triazole ring typically appears in this downfield region due to the aromatic and electron-withdrawing nature of the heterocycle.

| ~4.1 - 4.3 | Singlet | 3H | N-CH₃ | The methyl group attached to the nitrogen atom is deshielded and typically appears in this region. Data from similar N-alkylated triazoles supports this prediction.^[7] |

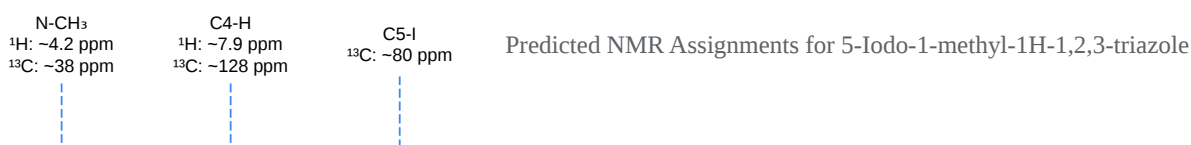
Predicted ^{13}C NMR Spectrum

The molecule has three unique carbon atoms: the triazole ring carbons (C4 and C5) and the methyl carbon.

Table 2: Predicted ^{13}C NMR Data (101 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment	Rationale
~125 - 130	C4	The protonated carbon of the triazole ring is expected in this aromatic region.
~75 - 85	C5	The direct attachment of the highly electronegative iodine atom causes significant upfield shifting of the C5 carbon. This is a characteristic feature of iodo-substituted aromatic and heteroaromatic rings.[6]

| ~35 - 40 | N-CH₃ | The N-methyl carbon is expected in this typical range for N-alkyl groups. |



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Caption: Predicted NMR Assignments for **5-Iodo-1-methyl-1H-1,2,3-triazole**.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

- Method: Use an Attenuated Total Reflectance (ATR) FTIR spectrometer for rapid analysis of the solid sample.
- Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

- Background Correction: Perform a background scan before analyzing the sample.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Infrared (IR) Data

Wavenumber (cm ⁻¹)	Functional Group Assignment	Rationale
~3100 - 3150	C-H stretching (triazole ring)	Characteristic for C-H bonds on aromatic/heteroaromatic rings.
~2950 - 3000	C-H stretching (methyl group)	Typical for aliphatic C-H stretching vibrations.
~1450 - 1600	C=N and N=N stretching (triazole ring)	The triazole ring exhibits characteristic stretching vibrations in this region. [8]
~1000 - 1200	C-N stretching	Expected for the bonds between the ring carbons and nitrogens, and the N-methyl bond.

| ~500 - 600 | C-I stretching | The carbon-iodine bond vibration is expected in the far-IR region.
|

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

- Instrumentation: Use a high-resolution mass spectrometer (HRMS) with an Electrospray Ionization (ESI) source.[\[5\]](#)[\[6\]](#)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
- **Analysis Mode:** Acquire data in positive ion mode to observe the protonated molecular ion $[M+H]^+$.

Predicted Mass Spectrometry Data

The molecular formula for **5-Iodo-1-methyl-1H-1,2,3-triazole** is $C_3H_4IN_3$.

- Monoisotopic Mass: 208.9450 g/mol

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

m/z (Predicted)	Ion	Rationale
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| 209.9523 | $[M+H]^+$ | The protonated molecular ion is expected to be the base peak in ESI-MS. The high-resolution mass confirms the elemental composition. |

Expected Fragmentation Pathways: Under mass spectrometric conditions, the 1,2,3-triazole ring can undergo characteristic fragmentation.

- **Loss of N_2 :** A common fragmentation pathway for triazoles involves the neutral loss of a nitrogen molecule (N_2), which would result in a fragment ion.^[9]
- **Loss of Iodine:** Cleavage of the C-I bond could lead to the loss of an iodine radical ($I\cdot$).
- **Loss of Methyl Group:** Fragmentation involving the loss of the methyl radical ($\cdot CH_3$) is also possible.

Conclusion: A Validated Approach

The characterization of **5-Iodo-1-methyl-1H-1,2,3-triazole** is a multi-faceted process where each spectroscopic technique provides a piece of the structural puzzle. By combining a reliable synthetic protocol with a detailed analysis of NMR, IR, and MS data, researchers can unambiguously confirm the identity and purity of this valuable synthetic intermediate. The predictive data and protocols outlined in this guide offer a robust framework for scientists in the

field, ensuring that subsequent research and development efforts are built upon a foundation of validated chemical identity and scientific integrity.

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